(+)-Menthol

Catalog No.
S1530630
CAS No.
15356-60-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Menthol

CAS Number

15356-60-2

Product Name

(+)-Menthol

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

NOOLISFMXDJSKH-AEJSXWLSSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanol; [1S-(1α,2β,5α)]-5-Methyl-2-(1-methylethyl)c;yclohexanol; (1S,3S,4R)-(+)-Menthol; (+)-Menthol; (1S,2R,5S)-(+)-Menthol; (1S,2R,5S)-Menthol; d-Menthol;

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C

Analgesia and Pain Management

(+)-Menthol's most recognized application lies in pain relief. It activates transient receptor potential (TRP) channels, specifically TRPM8, which are cold receptors in the skin and mucous membranes. This activation creates a cooling sensation, interrupting pain signaling pathways and providing temporary relief for conditions like muscle aches, headaches, and arthritis []. Additionally, menthol may suppress pain by modulating other TRP channels (TRPA1 and TRPV1) involved in pain perception [].

Respiratory Ailments

(+)-Menthol exhibits bronchodilatory effects, meaning it relaxes the airways, easing breathing difficulties. This property makes it a valuable component in topical and inhalant medications for coughs, congestion, and asthma []. Studies suggest menthol also possesses anti-inflammatory and antimicrobial properties, further supporting its role in respiratory health research [].

Skin Wound Healing

Emerging research explores the potential of (+)-Menthol in promoting skin wound healing. It has been shown to activate TRPV3 channels, which stimulate cellular proliferation and migration, vital processes for wound closure []. Additionally, menthol's anti-inflammatory properties may aid healing by reducing inflammation and promoting tissue repair [].

(+)-Menthol is a waxy, crystalline compound with a minty odor and a cooling sensation when applied to the skin []. It is less common than (−)-menthol but can be produced synthetically or isolated from certain mint species []. While both enantiomers have similar scents, (+)-menthol has a weaker minty taste and cooling effect compared to (−)-menthol [].


Molecular Structure Analysis

(+)-Menthol has a bicyclic monoterpenoid structure, consisting of two cyclohexane rings fused together with a methyl group, an isopropyl group, and a hydroxyl group attached []. The key feature is the stereochemistry, where the hydroxyl group is positioned differently compared to (−)-menthol []. This difference in spatial arrangement makes (+)-menthol non-superimposable on its mirror image, (−)-menthol [].


Chemical Reactions Analysis

  • Esterification: (+)-Menthol can react with carboxylic acids to form esters, which are fragrant compounds used in perfumes and flavors [].
  • Oxidation: Under specific conditions, (+)-menthol can be oxidized to menthone, a ketone compound with a distinct minty odor [].

Physical And Chemical Properties Analysis

  • Melting point: 42-44 °C []
  • Boiling point: 212 °C (decomposes) []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Density: 0.89 g/cm³ []

(+)-Menthol is generally considered safe for topical use in low concentrations []. However, concentrated forms or ingestion can cause irritation of the skin, mucous membranes, and gastrointestinal tract [].

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Liquid; PelletsLargeCrystals
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odou

XLogP3

3

Boiling Point

421 °F at 760 mm Hg (NTP, 1992)

Flash Point

196 °F (NTP, 1992)

Vapor Density

5.4 (NTP, 1992) (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992)
0.901 (20°); 0.891 (30°)

Melting Point

100 °F (NTP, 1992)

UNII

C6B1OE8P3W

GHS Hazard Statements

Aggregated GHS information provided by 2106 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 133 °F approximately (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

15356-60-2
89-78-1
15356-70-4

Wikipedia

(+)-menthol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Fragrance
Fragrance for use in a household or personal care product.
Soap, cleaning compound, and toilet preparation manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types